

spectroscopic data of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid

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Compound of Interest

Compound Name: 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid**

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of **4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid** (CAS No. 89853-87-2)[1][2]. While experimentally derived spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a detailed predictive analysis. It is intended for researchers, scientists, and drug development professionals, offering field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, thereby enabling robust structural confirmation and quality control.

Introduction: The Significance of a Multifunctional Heterocycle

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry. Its structure combines several key functional groups: a pyrimidine core, an amino group, an ethylthio ether, and a carboxylic acid. This unique arrangement makes it a valuable synthetic intermediate for the development of novel therapeutic agents, by analogy with its ethyl ester derivative, which is recognized as a versatile building block in pharmaceutical research.[3][4]

Accurate and unambiguous structural elucidation is the cornerstone of chemical research and development. The spectroscopic techniques detailed herein—NMR, IR, and MS—provide orthogonal and complementary data points that, when combined, confirm the molecular identity and purity of this target compound.

Compound Profile:

Property	Value	Source
IUPAC Name	4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid	-
CAS Number	89853-87-2	[1] [2]
Molecular Formula	C ₇ H ₉ N ₃ O ₂ S	[1] [5]
Molecular Weight	199.23 g/mol	[1] [5]

| Appearance | Solid (predicted) |[\[1\]](#) |

Molecular Structure and Spectroscopic Prediction

The first step in any analysis is to understand the target structure and predict the expected spectroscopic signatures.

Caption: Molecular Structure of **4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid**.

Predicted ¹H and ¹³C NMR Spectra

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a polar, aprotic solvent like DMSO-d₆ is recommended to ensure solubility and allow for the observation of exchangeable protons (NH₂ and COOH).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Predicted Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.0 - 13.0	Broad Singlet	1H	-COOH	Carboxylic acid protons are highly deshielded and often exhibit broad signals due to hydrogen bonding and chemical exchange.[6]
~8.4	Singlet	1H	Pyrimidine C6-H	Aromatic/heterocyclic protons appear at high chemical shifts. This proton is a singlet as it has no adjacent protons.
~7.5	Broad Singlet	2H	-NH ₂	Amino protons often appear as a broad signal. The chemical shift can vary based on concentration and temperature.
~3.2	Quartet (q)	2H	-S-CH ₂ -CH ₃	Methylene protons adjacent to a sulfur atom and coupled to a methyl group

Predicted Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
				($n+1 = 3+1 = 4$ peaks).

| ~1.3 | Triplet (t) | 3H | -S-CH₂-CH₃ | Methyl protons coupled to an adjacent methylene group ($n+1 = 2+1 = 3$ peaks). |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Predicted Shift (δ , ppm)	Carbon Assignment	Rationale
~170	C=O (Carboxylic Acid)	Carbonyl carbons of carboxylic acids are highly deshielded.[6][7]
~165	C2 (C-S)	Heterocyclic carbon attached to two electronegative atoms (N and S).
~160	C4 (C-N)	Heterocyclic carbon attached to two nitrogen atoms.
~158	C6 (C-H)	The only protonated carbon on the pyrimidine ring.
~105	C5 (C-COOH)	Quaternary carbon of the pyrimidine ring, shifted upfield relative to other ring carbons.
~28	-S-CH ₂ -	Aliphatic carbon attached to sulfur.

| ~14 | -CH₃ | Aliphatic methyl carbon. |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy excels at identifying functional groups. The spectrum is expected to be dominated by characteristic absorptions from the O-H, N-H, and C=O bonds.

Predicted IR Absorption Bands (ATR):

Wavenumber (cm ⁻¹)	Intensity / Shape	Functional Group	Vibrational Mode
3300 - 2500	Very Broad, Strong	Carboxylic Acid O-H	Stretching
~3400 & ~3300	Medium, Sharp (two bands)	Primary Amine N-H	Symmetric & Asymmetric Stretching
~1710	Strong, Sharp	Carboxylic Acid C=O	Stretching
~1640	Strong	Ring C=N & C=C	Stretching
~1600	Medium	Amine N-H	Bending (Scissoring)

| 2970 - 2850 | Medium-Weak | Alkyl C-H | Stretching |

Causality Insight: The most diagnostic feature will be the extremely broad O-H stretch from the carboxylic acid, which often overlaps with the C-H stretching region.[\[6\]](#)[\[8\]](#)[\[9\]](#) This broadness is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. Electrospray ionization (ESI) in positive mode is recommended as a soft ionization technique that will likely yield a strong protonated molecular ion [M+H]⁺.

Predicted High-Resolution MS (HRMS-ESI⁺):

Parameter	Predicted Value
[M+H] ⁺ (Calculated)	200.04937

| [M+Na]⁺ (Calculated) | 222.03131 |

Predicted Key Fragmentation Patterns: The fragmentation of pyrimidine derivatives can be complex, but logical losses from the parent ion can be predicted.[10]

- Loss of H₂O (18 Da): From the carboxylic acid group.
- Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.
- Loss of C₂H₄ (28 Da): Cleavage of the ethyl group via McLafferty rearrangement or other mechanisms.
- Loss of the ethyl radical (•C₂H₅, 29 Da): Alpha-cleavage next to the sulfur atom.

Recommended Experimental Protocols

Adherence to standardized, robust protocols is critical for generating reproducible and reliable data.

Protocol for NMR Data Acquisition

- Sample Preparation: Accurately weigh ~5-10 mg of **4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid** and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
- Instrument Setup (400 MHz Spectrometer):
 - Tune and shim the probe for the DMSO-d₆ sample.
 - Acquire a standard ¹H NMR spectrum with 16-32 scans.
 - Acquire a standard proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C and the presence of quaternary carbons, acquire at least 1024 scans or until an adequate signal-to-noise ratio is achieved.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak ($\delta \approx 2.50$ ppm) and the ¹³C spectrum to the DMSO solvent peak ($\delta \approx 39.52$ ppm).

Protocol for IR Data Acquisition

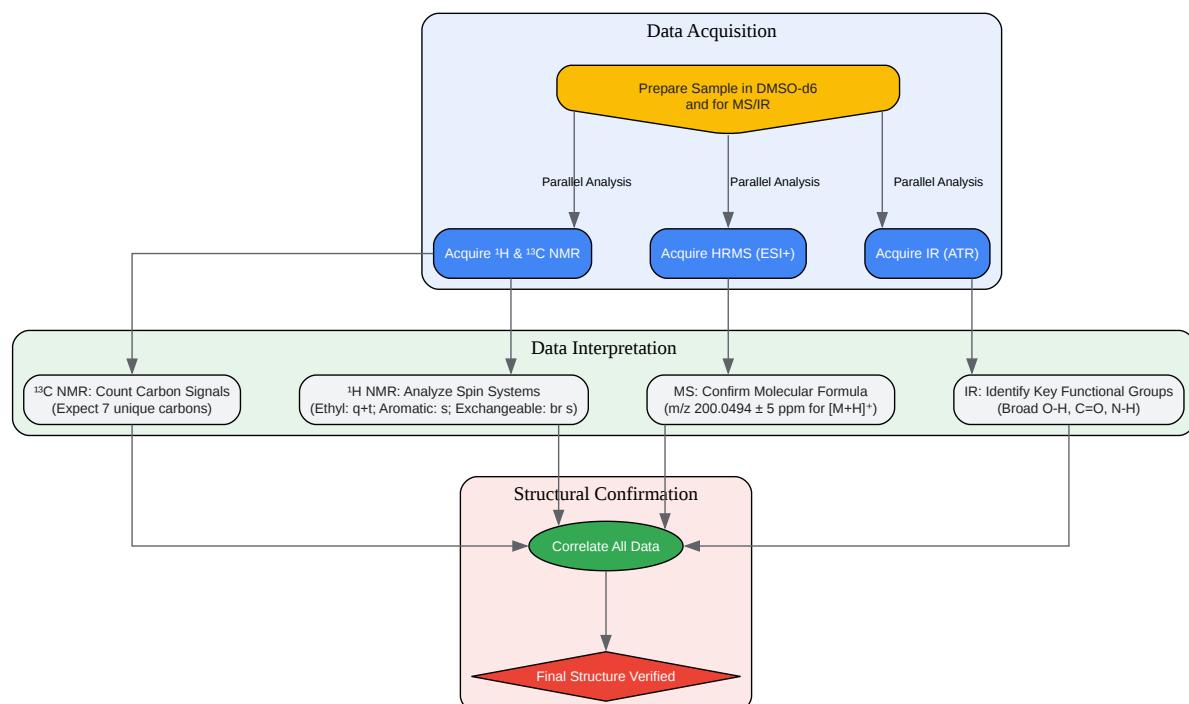
- Technique: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
- Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
- Acquisition: Apply consistent pressure using the ATR anvil. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: Perform an automatic baseline correction and peak picking.

Protocol for HRMS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
- Instrumentation (ESI-TOF or ESI-Orbitrap):
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the ion of interest.
 - Acquire data in positive ion mode over a mass range of m/z 50-500.
- Data Analysis: Identify the monoisotopic mass for the $[\text{M}+\text{H}]^+$ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement, comparing it to the theoretical formula ($\text{C}_7\text{H}_{10}\text{N}_3\text{O}_2\text{S}$ for the protonated species).

Integrated Data Analysis Workflow

Confirming the structure requires synthesizing all data points into a coherent conclusion. The following workflow ensures a systematic and self-validating approach.

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Caption: Workflow for Spectroscopic Verification of Molecular Structure.

Conclusion

This guide establishes a predictive and procedural framework for the complete spectroscopic characterization of **4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid**. By forecasting the expected NMR, IR, and MS signatures and providing robust experimental protocols, this document serves as a vital resource for scientists. The integrated workflow ensures that acquired data can be systematically interpreted to provide unambiguous confirmation of the compound's identity and purity, a critical step in any research or development pipeline.

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